

An In-Depth Technical Guide to PF-06726304 Acetate: An EZH2 Inhibitor

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Compound of Interest		
Compound Name:	PF-06726304 acetate	
Cat. No.:	B1485434	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PF-06726304 acetate**, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details its chemical properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Compound Data

PF-06726304 acetate is a small molecule inhibitor that has demonstrated significant activity in preclinical models of various cancers. Below is a summary of its key quantitative data.



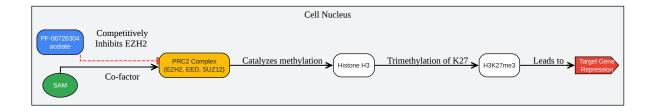
Property	Value
CAS Number	2080306-28-9[1][2][3][4]
Molecular Weight	506.38 g/mol [1][2][3]
Chemical Formula	C22H21Cl2N3O3·C2H4O2[1][2][3]
IC₅₀ (EZH2 wild-type)	0.7 nM[1][2][3]
IC ₅₀ (Karpas-422 cells)	25 nM (proliferation)[3][5]
K _i (EZH2 wild-type)	0.7 nM[3][5]
K _i (EZH2 Y641N mutant)	3.0 nM[3][5]
H3K27me3 Inhibition IC₅o	15 nM (in Karpas-422 cells)[3][5]

Mechanism of Action: EZH2 Inhibition

PF-06726304 acetate is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2][3]. EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3)[6]. This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.

By competitively binding to the SAM-binding pocket of EZH2, **PF-06726304 acetate** blocks its methyltransferase activity. This inhibition leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes, which can include tumor suppressors. This ultimately leads to the inhibition of cancer cell proliferation and tumor growth[1].





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Mechanism of PF-06726304 Acetate Action.

Experimental Protocols In Vitro Cell Proliferation Assay (MTT Assay) with Karpas-422 Cells

This protocol outlines a method to assess the anti-proliferative effects of **PF-06726304 acetate** on the Karpas-422 human B-cell lymphoma cell line using a colorimetric MTT assay.

Materials:

- Karpas-422 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- PF-06726304 acetate
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- MTT solvent (e.g., acidified isopropanol or DMSO)



- 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- · Cell Seeding:
 - Culture Karpas-422 cells in RPMI-1640 medium.
 - Harvest cells in the exponential growth phase and perform a cell count.
 - Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 μL of culture medium[7].
 - Incubate the plate for 24 hours to allow cells to attach and resume growth.
- Compound Treatment:
 - Prepare a stock solution of PF-06726304 acetate in DMSO.
 - Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 10 μM.
 - \circ Add 100 μL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
 - Incubate the plate for 72 hours.
- MTT Assay:
 - After the incubation period, add 20 μL of MTT reagent to each well.
 - Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

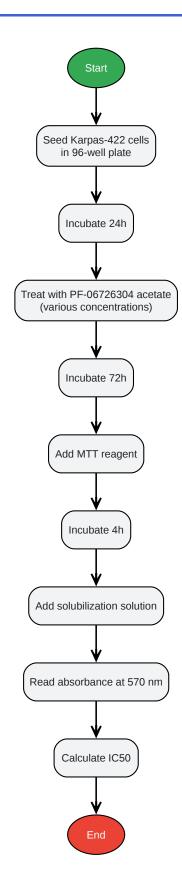






- $\circ~$ Carefully remove the medium and add 150 μL of MTT solvent to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[8].
 - Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.





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In Vitro Proliferation Assay Workflow.



In Vivo Karpas-422 Xenograft Model

This protocol describes the establishment of a subcutaneous Karpas-422 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of **PF-06726304 acetate**.

Materials:

- Karpas-422 cells
- Immunodeficient mice (e.g., NOD/SCID or NSG mice)
- Matrigel
- Phosphate-Buffered Saline (PBS)
- PF-06726304 acetate
- Vehicle for in vivo administration
- Calipers
- Sterile syringes and needles

Procedure:

- · Cell Preparation and Implantation:
 - Harvest Karpas-422 cells during the exponential growth phase.
 - \circ Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 μ L.
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse[9].
- Tumor Growth and Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions using calipers every 2-3 days.



• Calculate tumor volume using the formula: (Length x Width²) / 2.

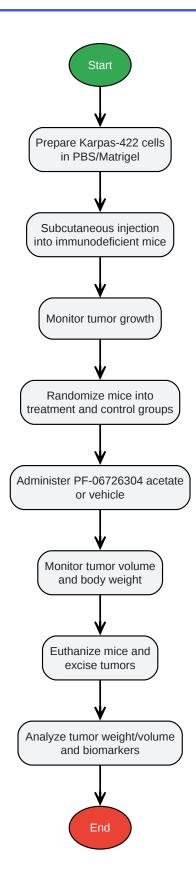
Treatment:

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer PF-06726304 acetate (e.g., at doses of 200 and 300 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily for a specified period (e.g., 20 days)[3][5].

Efficacy Evaluation:

- Continue to monitor tumor growth and body weight throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- o Measure the final tumor volume and weight.
- Tumor tissue can be collected for further pharmacodynamic analysis, such as measuring intratumoral H3K27me3 levels.





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In Vivo Xenograft Model Workflow.



Conclusion

PF-06726304 acetate is a promising EZH2 inhibitor with potent activity in preclinical cancer models. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo settings make it a valuable tool for cancer research and a potential candidate for further clinical development. This guide provides essential technical information and detailed protocols to facilitate its investigation by the scientific community.

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